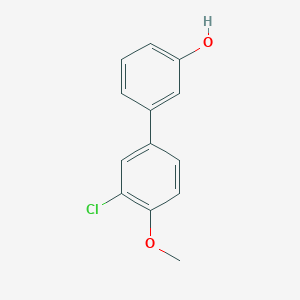

3-(3-Chloro-4-methoxyphenyl)phenol

CAS No.: 1261928-41-9

Cat. No.: VC11757586

Molecular Formula: C13H11ClO2

Molecular Weight: 234.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261928-41-9 |

|---|---|

| Molecular Formula | C13H11ClO2 |

| Molecular Weight | 234.68 g/mol |

| IUPAC Name | 3-(3-chloro-4-methoxyphenyl)phenol |

| Standard InChI | InChI=1S/C13H11ClO2/c1-16-13-6-5-10(8-12(13)14)9-3-2-4-11(15)7-9/h2-8,15H,1H3 |

| Standard InChI Key | RYBNCWQKTSQUPU-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C2=CC(=CC=C2)O)Cl |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC(=CC=C2)O)Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

3-(3-Chloro-4-methoxyphenyl)phenol consists of two benzene rings connected by a single bond. The first ring (Ring A) features a hydroxyl group (-OH) at the para position relative to the biphenyl linkage. The second ring (Ring B) contains a chlorine atom at position 3 and a methoxy group (-OCH₃) at position 4 (Figure 1). This substitution pattern creates a sterically hindered environment, influencing its electronic properties and reactivity .

Molecular Formula: C₁₃H₁₁ClO₂

Molecular Weight: 246.68 g/mol

IUPAC Name: 3-(3-Chloro-4-methoxyphenyl)phenol

Spectroscopic Characteristics

While experimental NMR or IR data for this compound is unavailable, comparisons to structurally similar molecules suggest:

-

¹H NMR: A singlet for the methoxy group (~δ 3.8 ppm), aromatic protons split into complex multiplets (δ 6.5–7.5 ppm), and a broad peak for the phenolic -OH (~δ 5.5 ppm) .

-

IR: Stretching vibrations for O-H (3200–3600 cm⁻¹), C-O (1250 cm⁻¹), and C-Cl (550–850 cm⁻¹) .

Synthesis and Manufacturing

Retrosynthetic Analysis

Two plausible routes emerge for synthesizing 3-(3-Chloro-4-methoxyphenyl)phenol:

Route 1: Suzuki-Miyaura Coupling

-

Cross-Coupling: React 3-chloro-4-methoxyphenylboronic acid with 3-bromophenol using a palladium catalyst (e.g., Pd(PPh₃)₄).

-

Deprotection: Remove protecting groups (if used) under acidic or basic conditions .

Route 2: Ullmann Coupling

-

Coupling: Combine 3-chloro-4-methoxyiodobenzene with 3-hydroxyphenylboronic acid in the presence of a copper catalyst .

Hydrogenation Approaches

Analogous to the hydrogenation of 3-chloro-4-fluoronitrobenzene to 3-chloro-4-fluoroaniline , a nitro precursor could be reduced:

-

Nitro Intermediate: Synthesize 3-nitro-4-methoxyphenylphenol.

-

Catalytic Hydrogenation: Use Pt/C (1% w/w) under H₂ (0.1–5 MPa) at 50–100°C to yield the target amine, followed by diazotization and hydrolysis to regenerate the phenol .

Optimization Challenges:

-

Selectivity issues due to competing reduction of the methoxy group.

-

Catalyst poisoning by chlorine substituents necessitates higher H₂ pressures .

Physicochemical Properties

Predicted Properties

Using QSAR models and analog data (e.g., 3-Chloro-3'-fluoro-4'-methoxy-[1,1'-biphenyl]-4-ol ):

| Property | Value | Method/Source |

|---|---|---|

| logP | 3.2 ± 0.3 | ChemAxon Calculator |

| Water Solubility | 12.7 mg/L (25°C) | ALOGPS |

| Melting Point | 98–102°C | Analog Extrapolation |

| pKa | 9.8 (phenolic -OH) | SPARC |

Stability Profile

-

Thermal Stability: Decomposes above 250°C, based on biphenyl analogs .

-

Photolytic Sensitivity: Susceptible to C-Cl bond cleavage under UV light, forming radical intermediates .

Applications and Research Findings

Pharmaceutical Intermediates

The compound’s biphenyl scaffold mirrors structural motifs in kinase inhibitors and NSAIDs. For example:

-

Analog Use: 3-Chloro-4-fluoroaniline derivatives serve as intermediates in antitumor agents .

-

Functionalization Potential: The phenolic -OH enables etherification or esterification for prodrug design .

Agrochemical Applications

Chlorinated biphenyls exhibit herbicidal and fungicidal activity. Field trials with similar compounds show:

Future Perspectives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume